molecular formula C20H19ClN4O B11135146 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide

Cat. No.: B11135146
M. Wt: 366.8 g/mol
InChI Key: CXVVRIXOWNGLDL-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic structures makes this compound a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide typically involves the coupling of benzimidazole and indole derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the benzimidazole and indole components . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the indole moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole structures, which may confer distinct biological properties and therapeutic potential.

Properties

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chloroindol-1-yl)propanamide

InChI

InChI=1S/C20H19ClN4O/c21-15-4-3-7-18-14(15)9-12-25(18)13-10-20(26)22-11-8-19-23-16-5-1-2-6-17(16)24-19/h1-7,9,12H,8,10-11,13H2,(H,22,26)(H,23,24)

InChI Key

CXVVRIXOWNGLDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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